5-oxo-N-(pentan-3-yl)-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
5-oxo-N-(pentan-3-yl)-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(pentan-3-yl)-1-phenylpyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using a phenyl halide and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-oxo-N-(pentan-3-yl)-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-oxo-N-(pentan-3-yl)-1-phenylpyrrolidine-3-carboxamide: A closely related compound with similar structural features.
N-(pentan-3-yl)-1-phenylpyrrolidine-3-carboxamide: Lacks the oxo group, which may result in different chemical properties.
5-oxo-N-(pentan-3-yl)-1-phenylpyrrolidine-2-carboxamide: The position of the carboxamide group is different, potentially affecting its reactivity.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
5-oxo-N-pentan-3-yl-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H22N2O2/c1-3-13(4-2)17-16(20)12-10-15(19)18(11-12)14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,17,20) |
InChI Key |
CUMGLLVQTHSZFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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